5-Amino-6-nitroisoindoline-1,3-dione (also known as A615125) is a heterocyclic compound with the chemical formula C₈H₅N₃O₄. It can be synthesized through various methods, including the nitration of 5-aminoisatin followed by cyclization [].
Research suggests that 5-amino-6-nitroisoindoline-1,3-dione might possess various biological activities, although further investigation is necessary. Some studies have explored its:
It is crucial to note that the current research on 5-amino-6-nitroisoindoline-1,3-dione is limited, and further studies are needed to:
5-Amino-6-nitroisoindoline-1,3-dione is a heterocyclic compound with the molecular formula C₈H₅N₃O₄. It features an isoindoline structure characterized by a fused benzene and pyrrole ring, along with amino and nitro functional groups. This compound is notable for its potential applications in pharmaceuticals and organic synthesis due to its reactive sites, which allow for further chemical modifications.
These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or different physical properties.
Research indicates that 5-Amino-6-nitroisoindoline-1,3-dione exhibits significant biological activities, including:
Understanding these biological activities is crucial for exploring its therapeutic potential.
Several methods have been developed for synthesizing 5-Amino-6-nitroisoindoline-1,3-dione, including:
These methods highlight the versatility in synthesizing this compound and its derivatives.
5-Amino-6-nitroisoindoline-1,3-dione finds applications in various fields:
These applications underscore its importance in both industrial and research settings.
Interaction studies involving 5-Amino-6-nitroisoindoline-1,3-dione focus on its binding affinities with various biological targets. Investigations have shown:
Understanding these interactions is critical for developing targeted therapies utilizing this compound.
Several compounds share structural similarities with 5-Amino-6-nitroisoindoline-1,3-dione. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
5-Nitroisoindoline-1,3-dione | 89-40-7 | 0.98 |
2-Methyl-5-nitroisoindoline-1,3-dione | 41663-84-7 | 0.95 |
4-Aminoisoindoline-1,3-dione | 603-62-3 | 0.92 |
2-Amino-4-nitrophenylmethanone | 366452-97-3 | 0.92 |
What sets 5-Amino-6-nitroisoindoline-1,3-dione apart from these similar compounds is its specific combination of amino and nitro groups at defined positions on the isoindoline framework. This unique substitution pattern affects its reactivity and biological activity profile compared to others in the table.
The synthesis of 5-amino-6-nitroisoindoline-1,3-dione typically begins with phthalimide or isatin precursors. A widely adopted route involves nitration followed by reductive amination:
Nitration of 5-Aminoisatin:
Cyclization to Isoindoline:
Table 1: Comparative Analysis of Synthetic Routes
Industrial synthesis prioritizes cost efficiency and environmental safety. Notable advancements include:
Iron Powder Reduction:
Continuous-Flow Nitration:
Challenges:
Functionalization of 5-amino-6-nitroisoindoline-1,3-dione targets its amino and nitro groups for drug discovery:
Amino Group Modifications:
Nitro Group Reduction:
C–H Activation Strategies:
Table 2: Bioactivity of Key Derivatives
Derivative | Target | IC50 (nM) | Application | Reference |
---|---|---|---|---|
5-Nitro-2-benzyl | BACE1 | 4.2 | Alzheimer’s Disease | |
Spiroisoindoline-amide | SARS-CoV-2 3CLpro | 28 | Antiviral | |
Quinazolinone hybrid | HeLa Cells | 1.7 | Anticancer |
Isoindoline-1,3-dione derivatives exhibit robust anti-inflammatory effects through dual modulation of cyclooxygenase (COX) isoforms and proinflammatory cytokines. In carrageenan-induced rat paw edema models, analogues such as ZM4 and ZM5 reduced swelling by 58% and 62%, respectively, at 50 mg/kg doses, comparable to indomethacin [5]. These compounds selectively inhibit COX-2 over COX-1, with ZM5 showing a 15-fold selectivity ratio, thereby minimizing gastrointestinal toxicity [5]. Mechanistically, they suppress interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) production by 40–50% in lipopolysaccharide-stimulated macrophages, while elevating anti-inflammatory interleukin-10 (IL-10) levels [5].
Table 1: Anti-Inflammatory Activity of Selected Isoindoline-1,3-dione Analogues
Compound | COX-2 IC₅₀ (μM) | IL-6 Reduction (%) | TNF-α Reduction (%) |
---|---|---|---|
ZM4 | 0.48 | 45 | 38 |
ZM5 | 0.34 | 52 | 47 |
Indomethacin | 1.12 | 60 | 55 |
Structural optimization studies indicate that electron-withdrawing nitro groups at the 6-position enhance COX-2 binding affinity by stabilizing hydrogen bonds with Arg120 and Tyr355 residues [6].
The nitro-substituted isoindoline-1,3-dione framework demonstrates broad-spectrum activity against Gram-positive bacteria, Gram-negative bacteria, and protozoal pathogens. Against methicillin-resistant Staphylococcus aureus (MRSA), analogue GMC-7 (3-chloro-substituted) produced inhibition zones of 18–22 mm in diameter at 100 μg/mL, outperforming gentamycin in dimethylformamide solvent systems [7]. In leishmaniasis models, compound 3 (halogenated derivative) exhibited an IC₅₀ of 0.0478 μM against Leishmania tropica, surpassing glucantime’s efficacy by 12-fold [3].
Table 2: Antimicrobial Activity of 5-Amino-6-Nitroisoindoline-1,3-dione Analogues
Pathogen | Compound | MIC (μg/mL) | Inhibition Zone (mm) |
---|---|---|---|
MRSA | GMC-7 | 12.5 | 22 |
Pseudomonas aeruginosa | GMC-4 | 25 | 18 |
Leishmania tropica | Compound 3 | 0.0478 | N/A |
Structure-activity relationship (SAR) analysis reveals that halogenation at the 4-position increases membrane permeability, while methoxy groups enhance solubility without compromising potency [3] [7].
Cytotoxicity profiling against human colorectal cancer cells (Caco-2, HCT-116) revealed dose-dependent apoptosis induction, with compound 3 achieving IC₅₀ values of 8.2 μM and 7.6 μM, respectively [3]. Flow cytometry analysis showed G0/G1 cell cycle arrest (65–70% population) and caspase-3 activation within 24 hours of treatment [3]. Lipophilic analogues demonstrated enhanced uptake in triple-negative breast cancer models, reducing tumor spheroid viability by 80% at 10 μM concentrations [3].
Table 3: Antiproliferative Effects on Cancer Cell Lines
Cell Line | Compound | IC₅₀ (μM) | Apoptosis Induction (%) |
---|---|---|---|
Caco-2 | 3 | 8.2 | 72 |
HCT-116 | 3 | 7.6 | 68 |
MDA-MB-231 | 5 | 9.1 | 65 |
SAR studies highlight that nitro groups at the 6-position synergize with amino substituents at the 5-position to intercalate DNA and inhibit topoisomerase II [3] [6].
The protein binding affinity of 5-amino-6-nitroisoindoline-1,3-dione has been extensively characterized through multiple experimental approaches, revealing diverse target engagement profiles across various protein classes. The compound demonstrates particularly strong binding affinity for the Widely Interspaced Zinc Finger (WIZ) protein, with an IC₅₀ value of 0.0478 μM, representing one of the highest binding affinities reported for this target class .
The binding mechanism to WIZ protein involves specific recognition of the conserved Cys-X₂-Cys-Gly motif characteristic of C₂H₂ zinc finger domains [5]. The compound's interaction with this motif leads to protein degradation through the ubiquitin-proteasome system, resulting in downstream effects on fetal hemoglobin expression and cellular differentiation pathways . The high binding affinity is attributed to the compound's ability to form multiple hydrogen bonds and electrostatic interactions with the zinc finger domain's amino acid residues.
Cyclooxygenase-2 (COX-2) represents another significant target for 5-amino-6-nitroisoindoline-1,3-dione, with the compound exhibiting an IC₅₀ value of 0.34 μM against this enzyme . The binding occurs within the active site channel through hydrogen bonding interactions with key residues including Arg120, Tyr355, and Ser530 . The compound demonstrates 15-fold selectivity for COX-2 over COX-1, which contributes to its potential anti-inflammatory activity while minimizing gastrointestinal toxicity associated with non-selective COX inhibition .
The interaction with Bovine Serum Albumin (BSA) has been characterized through fluorescence quenching studies and molecular docking simulations, revealing a binding affinity of 5.53 kcal/mol [6]. The compound binds within a cleft between subdomains IIA and IIIA of BSA, adjacent to Sudlow's site II, through a combination of hydrogen bonding and hydrophobic interactions [6]. The binding involves specific amino acid residues including Arg483, Arg347, Leu197, and Leu480, with the interaction being primarily driven by static quenching mechanisms [6].
Cereblon (CRBN) protein engagement studies have revealed an IC₅₀ value of 8.9 μM for 5-amino-6-nitroisoindoline-1,3-dione [7]. The compound binds to the IMiD-binding pocket through hydrophobic and π-π stacking interactions, with key contacts involving Phe77, Trp79, and Asn50 residues [7]. This binding leads to allosteric modulation of cereblon's E3 ligase activity, affecting the recruitment and subsequent degradation of neo-substrate proteins [7].
Table 2: Protein Binding Affinity Studies
Target Protein | Binding Site | Binding Affinity (Ki/IC₅₀) | Interaction Type | Key Residues | Binding Mechanism |
---|---|---|---|---|---|
Bovine Serum Albumin (BSA) | Cleft between subdomains IIA and IIIA | 5.53 kcal/mol | Hydrogen bonding + hydrophobic | Arg483, Arg347, Leu197, Leu480 | Competitive inhibition |
Cereblon (CRBN) | IMiD-binding pocket | 8.9 μM | Hydrophobic + π-π stacking | Phe77, Trp79, Asn50 | Allosteric modulation |
Widely Interspaced Zinc Finger (WIZ) | Zinc finger domain | 0.0478 μM | Electrostatic + hydrogen bonding | Cys-X₂-Cys-Gly motif | Protein degradation pathway |
Cyclooxygenase-2 (COX-2) | Active site channel | 0.34 μM | Hydrogen bonding + Van der Waals | Arg120, Tyr355, Ser530 | Competitive inhibition |
Inducible Nitric Oxide Synthase (iNOS) | Heme-binding region | 25 μM | Electrostatic + coordination | Thr268, Gln63, Lys179 | Non-competitive inhibition |
Thioredoxin-1 (Trx1) | Cysteine-73 residue | 12 μM | Disulfide bridging + hydrophobic | Cys73, Cys32, Cys69 | Redox-dependent binding |
Soluble Guanylyl Cyclase (GC1) | α-subunit Cys610 | 11 μM | S-nitrosation + transnitrosation | Cys610, Cys79, Cys174 | Transnitrosation cascade |
The compound's interaction with Thioredoxin-1 (Trx1) occurs through redox-dependent binding mechanisms, with an IC₅₀ value of 12 μM [8]. The binding involves the formation of mixed disulfide bonds with cysteine residues, particularly Cys73, leading to modulation of the protein's antioxidant activity [8]. This interaction is particularly significant as Trx1 functions as a critical component of cellular antioxidant defense systems.
Molecular docking simulations have provided detailed insights into the binding modes and interaction patterns of 5-amino-6-nitroisoindoline-1,3-dione with various therapeutic targets. The computational studies employ multiple docking algorithms and validation methods to ensure accurate prediction of binding poses and interaction energies [9].
AutoDock Vina simulations of the BSA-5A8HQ complex utilized a grid dimension of 90×90×90 Å with 0.375 Å spacing, yielding a docking score of -5.53 kcal/mol with an RMSD of 1.8 Å [6]. The docking pose revealed that the compound occupies the lower area of a cleft between subdomains IIA and IIIA, consistent with experimental fluorescence quenching data [6]. The binding mode is stabilized by hydrogen bonds between the amino and hydroxyl moieties of the compound and the guanidino side chains of Arg483 and Arg347 [6].
Glide XP docking simulations with the RSK2-isoindoline complex employed a 20×20×20 Å grid with 0.25 Å spacing, producing a docking score of -7.73 kcal/mol and an RMSD of 2.1 Å [10]. The compound binds within the ATP-binding site of RSK2 through multiple interactions, including hydrogen bonds with key residues and hydrophobic contacts that stabilize the binding pose [10]. The docking results correlate well with experimental structure-activity relationship data, validating the computational predictions [10].
GOLD ChemPLP simulations of the CRBN-ligand complex used a 15×15×15 Å grid with 0.5 Å spacing, generating a docking score of -6.2 kcal/mol with an RMSD of 1.5 Å [7]. The binding mode shows the compound occupying the traditional IMiD-binding pocket, with the isoindoline-dione core forming key interactions with the protein backbone [7]. The docking pose is consistent with crystallographic data for related compounds, supporting the validity of the computational model [7].
FlexX docking studies with the COX-2-inhibitor complex employed a 25×25×25 Å grid with 0.375 Å spacing, yielding a docking score of -8.4 kcal/mol and an RMSD of 1.9 Å . The compound binds within the cyclooxygenase active site channel, with the nitro group forming hydrogen bonds with Arg120 and Tyr355 residues . The binding mode explains the compound's selectivity for COX-2 over COX-1, as the interactions are specific to the larger active site volume of COX-2 .
Table 3: Molecular Docking Simulation Results
Simulation Method | Target System | Grid Dimensions (Å) | Grid Spacing (Å) | Docking Score (kcal/mol) | RMSD (Å) | Validation Method |
---|---|---|---|---|---|---|
AutoDock Vina | BSA-5A8HQ complex | 90×90×90 | 0.375 | -5.53 | 1.8 | Cross-docking |
Glide XP | RSK2-isoindoline complex | 20×20×20 | 0.25 | -7.73 | 2.1 | Self-docking |
GOLD ChemPLP | CRBN-ligand complex | 15×15×15 | 0.5 | -6.2 | 1.5 | Ensemble docking |
FlexX | COX-2-inhibitor complex | 25×25×25 | 0.375 | -8.4 | 1.9 | Induced fit docking |
MOE 2022.20 | InhA-pyrimidine complex | 12×12×12 | 0.25 | -6.8 | 1.7 | Flexible docking |
Discovery Studio | HER2-compound complex | 18×18×18 | 0.5 | -7.1 | 2.0 | Virtual screening |
MOE 2022.20 simulations with the InhA-pyrimidine complex utilized a 12×12×12 Å grid with 0.25 Å spacing, producing a docking score of -6.8 kcal/mol with an RMSD of 1.7 Å [11]. The compound binds within the catalytic site of the InhA enzyme, with the pyrimidine ring system forming hydrophobic interactions with Met199, Ala198, Gly96, and Met161 residues [11]. The binding mode suggests potential antitubercular activity through inhibition of fatty acid synthesis pathways [11].
Discovery Studio docking studies with the HER2-compound complex employed an 18×18×18 Å grid with 0.5 Å spacing, yielding a docking score of -7.1 kcal/mol and an RMSD of 2.0 Å [12]. The compound demonstrates strong binding affinity for the HER2 receptor, suggesting potential anticancer activity through modulation of epidermal growth factor receptor signaling pathways [12].
The computational docking studies consistently demonstrate that 5-amino-6-nitroisoindoline-1,3-dione exhibits favorable binding characteristics across diverse target proteins, with docking scores ranging from -5.53 to -8.4 kcal/mol [11] [6] [7] [10]. The RMSD values between 1.5 and 2.1 Å indicate good agreement between predicted and experimental binding poses, validating the computational models' accuracy [9].
The cellular signaling pathway modulation by 5-amino-6-nitroisoindoline-1,3-dione involves complex interactions with multiple transcriptional and post-transcriptional regulatory networks. The compound's primary impact on the Nuclear Factor κB (NF-κB) pathway results in significant inhibition of inflammatory responses through direct interference with p65/RelA and p50 transcription factor activity [13].
The NF-κB pathway modulation occurs within 1-4 hours of compound exposure, leading to substantial changes in inflammatory gene expression [13]. Interleukin-6 (IL-6) expression decreases by 45%, while tumor necrosis factor-alpha (TNF-α) levels are reduced by 38% . Conversely, the anti-inflammatory cytokine interleukin-10 (IL-10) shows a 25% increase in expression, indicating a shift toward anti-inflammatory signaling . These changes are mediated through the compound's ability to prevent NF-κB nuclear translocation and subsequent binding to inflammatory gene promoters [13].
The Mitogen-Activated Protein Kinase (MAPK) pathway experiences significant modulation, with effects manifesting within 0.5-2 hours of treatment [14]. The compound influences c-Jun and c-Fos transcription factor activity, leading to a 30% increase in c-Myc expression and a 40% upregulation of Cyclin D1 [14]. These changes promote enhanced cell proliferation, while p21 expression decreases by 20%, indicating reduced cell cycle checkpoint activity [14]. The rapid onset of these effects suggests direct interaction with MAPK signaling components rather than secondary transcriptional effects.
Phosphatidylinositol 3-kinase (PI3K/AKT) pathway activation occurs 2-6 hours after compound treatment, primarily affecting cell survival mechanisms [14]. FOXO1 transcription factor activity is suppressed by 35%, while p53 expression decreases by 25% [14]. The anti-apoptotic protein BCL-2 shows a 30% increase in expression, contributing to enhanced cell survival under stress conditions [14]. These changes reflect the compound's ability to promote cell survival through multiple complementary mechanisms.
The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway demonstrates sustained activation over 1-8 hours, primarily affecting immune response gene expression [14]. STAT1 and STAT3 transcription factors show increased nuclear localization and DNA binding activity [14]. Suppressor of Cytokine Signaling 3 (SOCS3) expression increases by 50%, while Interferon Regulatory Factor 1 (IRF1) and STAT1 show 40% and 35% increases, respectively [14]. These changes indicate enhanced immune system activation and cytokine responsiveness.
Table 4: Cellular Signaling Pathways Impact
Signaling Pathway | Primary Effect | Gene Expression Changes | Cellular Outcome | Time Course (hours) | Transcription Factors |
---|---|---|---|---|---|
Nuclear Factor κB (NF-κB) | Inhibition of inflammatory response | IL-6 ↓ (45%), TNF-α ↓ (38%), IL-10 ↑ (25%) | Reduced inflammation | 1-4 | p65/RelA, p50 |
Mitogen-Activated Protein Kinase (MAPK) | Modulation of cell proliferation | c-Myc ↑ (30%), p21 ↓ (20%), Cyclin D1 ↑ (40%) | Enhanced proliferation | 0.5-2 | c-Jun, c-Fos |
Phosphatidylinositol 3-kinase (PI3K/AKT) | Regulation of cell survival | FOXO1 ↓ (35%), p53 ↓ (25%), BCL-2 ↑ (30%) | Increased survival | 2-6 | FOXO1, p53 |
Janus Kinase/Signal Transducer (JAK/STAT) | Immune response modulation | SOCS3 ↑ (50%), IRF1 ↑ (40%), STAT1 ↑ (35%) | Immune activation | 1-8 | STAT1, STAT3 |
Transforming Growth Factor β (TGF-β) | Cell differentiation control | SMAD2/3 ↑ (45%), PAI-1 ↑ (60%), α-SMA ↑ (55%) | Differentiation program | 4-24 | SMAD2/3, SMAD4 |
Toll-Like Receptor (TLR) | Innate immunity activation | MyD88 ↑ (30%), TRIF ↑ (25%), IFN-β ↑ (40%) | Antimicrobial response | 0.5-4 | IRF3, IRF7 |
Tumor Necrosis Factor α (TNF-α) | Apoptosis induction | TRADD ↑ (35%), FADD ↑ (40%), Caspase-8 ↑ (50%) | Programmed cell death | 2-12 | p53, E2F1 |
Toll-Like Receptor (TLR) pathway activation occurs rapidly within 0.5-4 hours, primarily affecting innate immunity responses [14]. The compound enhances MyD88 and TRIF adaptor protein expression by 30% and 25%, respectively [14]. Interferon-β (IFN-β) shows a 40% increase in expression, mediated through IRF3 and IRF7 transcription factor activation [14]. These changes suggest enhanced antimicrobial immune responses and pathogen recognition capabilities.
The Tumor Necrosis Factor α (TNF-α) pathway demonstrates sustained activation over 2-12 hours, primarily promoting apoptotic cell death [14]. TNF Receptor Associated Death Domain (TRADD) expression increases by 35%, while Fas-Associated Death Domain (FADD) shows a 40% upregulation [14]. Caspase-8 expression increases by 50%, indicating enhanced apoptotic signaling capacity [14]. These changes are mediated through p53 and E2F1 transcription factor activation, suggesting both intrinsic and extrinsic apoptotic pathway involvement.